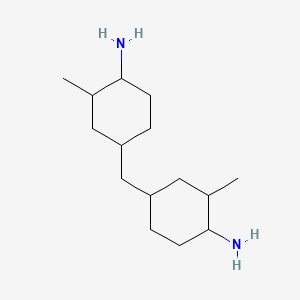

Bis(4-amino-3-methylcyclohexyl)methane

Description

Contextual Significance in Materials Science and Polymer Chemistry

In materials science and polymer chemistry, Bis(4-amino-3-methylcyclohexyl)methane is primarily valued as a versatile building block and a highly effective curing agent, particularly for epoxy resins. lookchem.comechemi.comchembk.com As a curing agent or hardener, it reacts with epoxy groups to form a durable, cross-linked polymer network. smolecule.com This cross-linking process is fundamental to the performance of epoxy systems, and the choice of curing agent is critical in determining the final properties of the material.

The cycloaliphatic nature of this compound provides a unique combination of properties to the resulting polymers. smolecule.com It imparts enhanced thermal stability, good mechanical strength, and flexibility compared to other amine-based curing agents. chembk.comsmolecule.com These characteristics make it suitable for high-performance applications, including industrial coatings for ships, heavy anti-corrosion systems, and composite materials used in manufacturing wind turbine blades. chembk.comsmolecule.com

Beyond its role in epoxy resins, this compound is a key monomer in the synthesis of other advanced polymers. It is used to produce fully aliphatic polyimides and polyamides. lookchem.comchembk.com The polyurethane synthesized using this diamine exhibits not only the elasticity of rubber but also the strength and processing performance of plastic, with notable advantages in sound insulation, heat insulation, and wear resistance. chembk.com Its application extends to the synthesis of polyaspartic acid esters, further highlighting its versatility as an intermediate in creating a diverse range of polymeric materials. chembk.com

Scope of Academic Inquiry into this compound

Academic and industrial research has explored various facets of this compound, from its synthesis to its application in novel materials. A significant area of inquiry involves the synthesis of the compound itself, which can be achieved through the hydrogenation of 4,4′-diaminodiphenylmethane using catalysts like ruthenium. wikipedia.org Research has also focused on controlling the stereoisomerism of the final product, as different stereoisomeric mixtures can yield materials with varying physical properties, such as being liquid at room temperature or having higher freezing points. prepchem.com

The compound's reactivity and the properties of the polymers it forms are subjects of ongoing study. For instance, research has been conducted on its use in synthesizing fully aliphatic polyimide-siloxanes (APISiO), which combine the properties of polyimides and silicones. lookchem.com It has also been used to prepare specific epoxy resins with trimethylolpropane (B17298) triglycidyl ether for advanced material characterization studies. lookchem.com Investigations into its interaction with different epoxy resins, such as those based on N,N,N',N'-tetraglycidyl bis(aminophenoxy) benzene (B151609) (TGAPB), have shown that the substitution pattern on the epoxy resin can influence the reaction rate and the final properties of the cured material.

Further academic interest lies in understanding the structure-property relationships of polymers derived from this diamine. Its molecular structure is a key factor in its reactivity and the thermal stability of the resulting materials. cymitquimica.com This makes it a valuable compound for researchers developing new polymers and composites with tailored performance characteristics for demanding industrial applications. cymitquimica.comepa.gov

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₃₀N₂ | nih.govaromalake.com |

| Molecular Weight | 238.41 g/mol | nih.govaromalake.com |

| Appearance | Colorless to yellow liquid | lookchem.comechemi.comnih.gov |

| Boiling Point | 289.6 °C to 342 °C | lookchem.comechemi.comnih.gov |

| Melting Point | -7 °C | lookchem.comechemi.comnih.gov |

| Density | 0.94 - 0.95 g/mL at 25 °C | lookchem.comechemi.comnih.gov |

| Flash Point | >230 °F (>110 °C) | lookchem.comechemi.com |

| Water Solubility | 0.4 - 3.6 g/L at 20 °C | lookchem.comechemi.comnih.gov |

| Vapor Pressure | 0.08 Pa at 20 °C | echemi.comnih.gov |

| Refractive Index | ~1.482 - 1.499 (at 20 °C) | lookchem.comechemi.com |

Properties

IUPAC Name |

4-[(4-amino-3-methylcyclohexyl)methyl]-2-methylcyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30N2/c1-10-7-12(3-5-14(10)16)9-13-4-6-15(17)11(2)8-13/h10-15H,3-9,16-17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGSBHTZEJMPDSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CCC1N)CC2CCC(C(C2)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30N2 | |

| Record name | 2,2'-DIMETHYL-4,4'-METHYLENEBIS(CYCLOHEXYLAMINE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1464 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6029670 | |

| Record name | Bis(4-amino-3-methylcyclohexyl)methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6029670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, COLOURLESS-TO-YELLOW LIQUID. | |

| Record name | Cyclohexanamine, 4,4'-methylenebis[2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2'-DIMETHYL-4,4'-METHYLENEBIS(CYCLOHEXYLAMINE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1464 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

342 °C | |

| Record name | 2,2'-DIMETHYL-4,4'-METHYLENEBIS(CYCLOHEXYLAMINE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1464 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water, g/100ml at 20 °C: 0.4 | |

| Record name | 2,2'-DIMETHYL-4,4'-METHYLENEBIS(CYCLOHEXYLAMINE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1464 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

Relative density (water = 1): 0.95 | |

| Record name | 2,2'-DIMETHYL-4,4'-METHYLENEBIS(CYCLOHEXYLAMINE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1464 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

Vapor pressure, Pa at 20 °C: 0.08 | |

| Record name | 2,2'-DIMETHYL-4,4'-METHYLENEBIS(CYCLOHEXYLAMINE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1464 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

6864-37-5 | |

| Record name | Bis(4-amino-3-methylcyclohexyl)methane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6864-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(4-amino-3-methylcyclohexyl)methane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006864375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanamine, 4,4'-methylenebis[2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(4-amino-3-methylcyclohexyl)methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6029670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-dimethyl-4,4'-methylenebis(cyclohexylamine) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.238 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIS(4-AMINO-3-METHYLCYCLOHEXYL)METHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3K4H01E55X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,2'-DIMETHYL-4,4'-METHYLENEBIS(CYCLOHEXYLAMINE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1464 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-7 °C | |

| Record name | 2,2'-DIMETHYL-4,4'-METHYLENEBIS(CYCLOHEXYLAMINE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1464 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthetic Methodologies and Chemical Transformations of Bis 4 Amino 3 Methylcyclohexyl Methane

Established Synthetic Pathways for Bis(4-amino-3-methylcyclohexyl)methane

The synthesis of this compound can be achieved through several routes, primarily involving the transformation of an aromatic precursor or the construction of the cycloaliphatic framework through alternative methods.

Direct Synthetic Approaches

The most established and industrially significant method for the synthesis of this compound is the catalytic hydrogenation of its aromatic analogue, 4,4'-diamino-3,3'-dimethyldiphenylmethane. This process involves the reduction of the two aromatic rings to their corresponding cyclohexane (B81311) rings.

The reaction is typically carried out at elevated temperatures and pressures in the presence of a metal catalyst. Ruthenium-based catalysts are often preferred for such hydrogenations. googleapis.com The choice of catalyst and reaction conditions, including temperature, pressure, and solvent, is critical in controlling the degree of hydrogenation and the stereochemical outcome of the reaction. googleapis.com

A general representation of this synthetic transformation is as follows:

4,4'-Diamino-3,3'-dimethyldiphenylmethane + H₂ (in the presence of a catalyst) → this compound

The conditions for the hydrogenation of the related compound, bis(4-aminophenyl)methane, to bis(4-aminocyclohexyl)methane have been described with temperatures ranging from 75°C to 250°C and pressures from 100 to 3500 psi, utilizing a ruthenium catalyst. googleapis.com Similar conditions are applicable to the synthesis of the 3-methyl substituted derivative.

Alternative Synthetic Routes

While the direct hydrogenation of the aromatic diamine is the predominant method, alternative synthetic strategies have also been explored. One such approach involves the reaction of 3,3'-dimethyl-4,4'-diaminodicyclohexylmethane with formaldehyde (B43269) under controlled conditions.

Another potential alternative is the reductive amination of 2,2'-dimethyl-4,4'-methylenebis(cyclohexanone). This two-step process would first involve the reaction of the diketone with ammonia (B1221849) to form an intermediate imine, which is then reduced to the corresponding primary amine. oecd.orgnih.gov Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation. oecd.org

The reductive amination pathway offers a versatile method for the synthesis of amines from carbonyl compounds. nih.gov

Isomerism and Stereochemical Considerations in Synthesis

The synthesis of this compound inherently produces a mixture of geometric isomers due to the stereochemistry of the substituted cyclohexane rings. The relative orientation of the amino and methyl groups, as well as the methylene (B1212753) bridge, gives rise to cis and trans isomers.

Isolation and Characterization of Geometric Isomers of Cycloaliphatic Diamines

The commercial product of this compound is typically a mixture of these isomers. epo.org The separation of these isomers is challenging but can be achieved through techniques such as fractional crystallization or distillation. For the closely related bis(4-aminocyclohexyl)methane, the three possible geometric isomers (cis-cis, cis-trans, and trans-trans) have been successfully isolated and identified. nih.gov

Characterization of the individual isomers relies on spectroscopic methods. 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for elucidating the stereochemistry of the cyclohexane rings. researchgate.netmdpi.com The coupling constants between adjacent protons on the cyclohexane ring, observed in the 1H NMR spectrum, can provide valuable information about their relative orientation (cis or trans). nih.gov Infrared (IR) spectroscopy can confirm the presence of the amine functional groups. researchgate.net

| Property | Value | Source |

| Molecular Formula | C15H30N2 | researchgate.net |

| Molecular Weight | 238.41 g/mol | researchgate.net |

| Appearance | Colorless to yellow liquid | oecd.org |

| Boiling Point | ~289.6 °C at 760 mmHg | google.com |

| Melting Point | -7 °C | researchgate.net |

| Density | 0.94 g/mL at 25 °C | google.com |

Influence of Isomeric Purity on Chemical Reactivity

The isomeric composition of this compound significantly influences the properties and reactivity of the resulting polymers. The spatial arrangement of the amine groups in the cis and trans isomers affects their accessibility and reactivity in polymerization reactions.

For instance, in epoxy-amine systems, the reactivity of the primary and secondary amine hydrogens can differ between cis and trans isomers. Studies on 1,2-diaminocyclohexane have shown that while the primary amine hydrogens of both isomers react with an epoxy resin at similar rates, the reactivity of the secondary amine hydrogen is greater for the trans isomer due to reduced steric hindrance. researchgate.net This difference in reactivity can impact the crosslinking density and, consequently, the mechanical and thermal properties of the cured epoxy resin.

Similarly, in the formation of polyurethanes and polyamides, the isomeric ratio of the diamine monomer can affect the polymer's morphology, crystallinity, and ultimately its physical properties.

Derivatization Chemistry of this compound

The primary chemical utility of this compound lies in its bifunctionality, with the two primary amine groups serving as reactive sites for various chemical transformations, most notably in polymer synthesis.

This diamine is a common curing agent for epoxy resins. google.comgoogle.com The amine groups react with the epoxide rings of the resin in a ring-opening addition reaction, leading to the formation of a cross-linked, three-dimensional network. The resulting cured epoxy resins often exhibit good mechanical properties and chemical resistance. mdpi.com

Furthermore, this compound is utilized as a monomer in the synthesis of polyamides and polyureas.

Polyamide Synthesis: It can undergo polycondensation with dicarboxylic acids or their derivatives, such as diacyl chlorides, to form polyamides. The reaction with isophthalic acid, for example, can lead to the formation of transparent copolyamides with good processability and mechanical properties. google.com

Alkylation Reactions and Derivative Formation

The primary amine groups of this compound readily undergo alkylation. This class of reactions involves the substitution of one or more hydrogen atoms on the nitrogen with an alkyl group. Such reactions with alkyl halides in the presence of a base can yield N-alkylated, N,N'-dialkylated, and further substituted derivatives. The extent of alkylation can be controlled by the stoichiometry of the reactants and the reaction conditions.

Exhaustive alkylation, typically with an excess of an alkylating agent like methyl iodide, can lead to the formation of quaternary ammonium (B1175870) cations. researchgate.net These ionic compounds have distinctly different properties from the parent amine, including increased water solubility and utility as phase-transfer catalysts or surfactants. The formation of various derivatives through alkylation highlights the versatility of this diamine as a building block for more complex molecules.

Salt Formation and Acid-Base Reactivity

As with other cycloaliphatic amines, this compound is a strong base. researchgate.net The presence of two primary amine groups allows it to readily accept protons from both Brønsted and Lewis acids to form stable salts. For instance, it can react with mineral acids like hydrochloric acid (HCl) or carboxylic acids to form the corresponding ammonium salts. google.com This basicity is quantified by its predicted pKa value of approximately 11.03. chembk.comlookchem.com A 3.6 g/L aqueous solution of the compound exhibits a pH of 11, confirming its basic nature. chembk.com The ability to form salts is crucial for various applications, including its use in certain formulations and for purification purposes. google.com

| Property | Value | Source |

| Predicted pKa | 11.03 ± 0.70 | chembk.comlookchem.com |

| pH (3.6 g/L in H₂O at 20°C) | 11 | chembk.com |

| Appearance | Colorless to light yellow liquid | chembk.comlookchem.com |

| Density (at 25°C) | 0.94 g/mL | chembk.com |

| Boiling Point | ~289-342 °C | chembk.comlookchem.com |

| Melting Point | -7 °C | chembk.com |

This table presents key physicochemical properties of this compound.

Reaction with Phosgene (B1210022) to Form Isocyanates

The reaction of primary amines with phosgene (COCl₂) is a cornerstone of polyurethane chemistry, yielding highly reactive isocyanates. This compound, possessing two primary amine groups, can be converted into the corresponding diisocyanate, 3,3'-dimethyl-4,4'-methylenebis(cyclohexyl isocyanate). This transformation is analogous to the industrial production of bis(4-isocyanatocyclohexyl)methane (B1208950) (HMDI) from its unmethylated counterpart. smolecule.com

The phosgenation process typically occurs in a two-step mechanism within an inert solvent. smolecule.com The first step involves the formation of a carbamoyl (B1232498) chloride intermediate at each amine site. Subsequent thermal decomposition of these intermediates eliminates hydrogen chloride (HCl), resulting in the formation of the diisocyanate. smolecule.com Due to the hazardous nature of phosgene, alternative, non-phosgene routes using reagents like bis(trichloromethyl) carbonate (triphosgene) have also been developed. google.comnih.gov

| Reactant | Reagent | Product | Process Conditions |

| Bis(4-aminocyclohexyl)methane | Phosgene (COCl₂) | Bis(4-isocyanatocyclohexyl)methane (HMDI) | Continuous process, 50-100°C in solvents like toluene. smolecule.com |

| Diaminodicyclohexylmethane | Bis(trichloromethyl) carbonate | Dicyclohexylmethane diisocyanate | Acylation followed by dehydrochlorination in an inert solvent. google.com |

This table summarizes reaction conditions for the formation of diisocyanates from related diamines.

Transamination Reactions and N-Alkylation

N-Alkylation, as discussed previously (Section 2.3.1), is a fundamental reaction for this diamine. Transamination, in contrast, is a reaction primarily of biochemical significance where an amino group is transferred from an amino acid to a keto acid, a process catalyzed by aminotransferase enzymes. youtube.comyoutube.comyoutube.com This reaction allows for the interconversion of amino acids and keto acids. While this compound contains primary amine groups, which could theoretically participate in such a transfer, transamination is not a conventional synthetic transformation for this type of industrial chemical. The typical application of this compound does not involve enzymatic processes where transamination would be relevant.

Catalytic Aspects in this compound Synthesis and Modification

Catalysts play a pivotal role both in the synthesis of this compound and in the reactions where it or its derivatives are employed.

Role of Catalysts in Condensation Reactions

The principal industrial synthesis of this compound involves the catalytic hydrogenation of its aromatic precursor, 3,3'-dimethyl-4,4'-diaminodiphenylmethane. This reaction reduces the two aromatic rings to cyclohexane rings. Ruthenium-based catalysts, particularly ruthenium supported on alumina (B75360) (Ru/Al₂O₃), are highly effective for this transformation. chembk.comprepchem.comgoogle.com The process is typically carried out in an autoclave under high pressure (4-10 MPa) and elevated temperature (100-180 °C). chembk.comgoogle.com The choice of catalyst and reaction conditions is critical to achieve high conversion and yield while controlling the stereochemistry of the final product. google.com

| Precursor | Catalyst | Temperature | Pressure | Product |

| 3,3'-dimethyl-4,4'-diaminodiphenylmethane | 5% Ru/Al₂O₃ | 160 °C | 8 MPa | This compound chembk.com |

| 4,4'-diaminodiphenylmethane | Supported nano-ruthenium | 100-180 °C | 4-10 MPa | Bis(4-aminocyclohexyl)methane google.com |

| Bis(4-aminophenyl)methane | Ruthenium metal | 140-250 °C | >500 psi | Bis(4-aminocyclohexyl)methane prepchem.comgoogle.com |

This table details the catalytic conditions for the synthesis of this compound and its unmethylated analog via hydrogenation.

Investigating Catalyst Systems for Amine-Functionalized Compounds

Amine-functionalized compounds, including cycloaliphatic diamines, are themselves important components of various catalyst systems. In polyurethane chemistry, tertiary amines are often used as catalysts to promote the reaction between isocyanates and polyols. rsc.org While this compound consists of primary amines, it is a precursor to many derivatives, and the tertiary amines formed during certain reactions, such as epoxy curing, can exert a catalytic effect on the polymerization process.

Polymer Chemistry and Reaction Mechanisms Involving Bis 4 Amino 3 Methylcyclohexyl Methane

Fundamental Polymerization Mechanisms

The reactivity of the primary amine groups in Bis(4-amino-3-methylcyclohexyl)methane allows it to participate in various polymerization reactions, primarily acting as a curing agent or a monomer. The cycloaliphatic nature of its backbone contributes to the synthesis of polymers with a desirable combination of mechanical and thermal properties.

Epoxy Resin Curing Mechanisms with this compound

This compound is widely utilized as a curing agent, or hardener, for epoxy resins. The curing process involves the nucleophilic addition of the amine groups to the epoxide rings of the epoxy resin monomers, leading to the formation of a highly cross-linked, three-dimensional network.

The curing of an epoxy resin with this compound proceeds through a step-growth polymerization mechanism. Each primary amine group contains two active hydrogen atoms, both of which can react with an epoxy group. The reaction initiates with the attack of the nitrogen atom of the primary amine on a carbon atom of the epoxy ring, leading to the opening of the ring and the formation of a hydroxyl group and a secondary amine. This secondary amine can then react with another epoxy group, continuing the propagation of the polymer chain.

The dual amine functionality of this compound allows for the efficient formation of a densely cross-linked network. smolecule.com This intricate network structure is responsible for the enhanced mechanical strength and thermal stability of the cured epoxy resin. smolecule.com The cycloaliphatic structure of the diamine contributes to improved flexibility in the final polymer compared to aromatic amine curing agents. smolecule.com

The kinetics of the curing reaction between an epoxy resin and a cycloaliphatic amine like this compound can be investigated using techniques such as non-isothermal differential scanning calorimetry (DSC). researchgate.net By conducting DSC scans at multiple heating rates, key kinetic parameters can be determined.

The activation energy (Ea), which represents the minimum energy required for the curing reaction to occur, can be calculated using methods such as the Kissinger and Ozawa models. researchgate.net For a typical DGEBA-cycloaliphatic amine system, the activation energy is in the range that is characteristic of epoxy-amine reactions. sci-hub.se A study on a DGEBA-cycloaliphatic amine system reported an activation energy of 52.37 kJ/mol. researchgate.net The reaction rate and the degree of conversion are also crucial parameters that describe the progression of the curing process. researchgate.net

Table 1: Kinetic Parameters for Epoxy Resin Curing with a Cycloaliphatic Amine

| Kinetic Parameter | Method | Value |

|---|---|---|

| Activation Energy (Ea) | Kissinger | Varies with system |

| Activation Energy (Ea) | Ozawa | Varies with system |

| Pre-exponential Factor (A) | - | Varies with system |

| Reaction Order (n) | - | Varies with system |

Polyurethane Synthesis Pathways

In the synthesis of polyurethanes, this compound can be employed as a chain extender. The fundamental reaction involves the polyaddition of the diamine with a diisocyanate. The lone pair of electrons on the nitrogen atoms of the amine groups acts as a nucleophile, attacking the electrophilic carbon atom of the isocyanate group (-NCO).

This reaction results in the formation of a urea linkage (-NH-CO-NH-). When this compound is reacted with a diisocyanate, a polyurethane-urea is formed. The incorporation of the cycloaliphatic diamine into the polymer backbone can enhance the thermal and mechanical properties of the resulting polyurethane.

Polyamide Formation and Chain Growth Mechanisms

This compound serves as a diamine monomer in the synthesis of polyamides. The formation of polyamides occurs through a step-growth polymerization, specifically a polycondensation reaction, with a dicarboxylic acid or its derivative, such as a diacyl chloride.

The reaction between the amine groups of this compound and the carboxylic acid groups of the diacid monomer proceeds with the elimination of a small molecule, typically water. This process, known as amidation, results in the formation of an amide linkage (-CO-NH-), which is the characteristic repeating unit of polyamides. The resulting polymer chain grows in a stepwise manner as monomers react to form dimers, trimers, and eventually long polymer chains. The use of this cycloaliphatic diamine can lead to the production of transparent copolyamides with good mechanical properties.

Polyimide and Polyimide-Siloxane Synthesis

This compound is also a suitable diamine monomer for the synthesis of polyimides, which are known for their exceptional thermal stability and mechanical properties. The synthesis of polyimides is typically a two-step process.

In the first step, the diamine reacts with a dianhydride, such as pyromellitic dianhydride (PMDA), in a polar aprotic solvent at a low temperature. This reaction forms a soluble poly(amic acid) precursor. The second step involves the cyclodehydration of the poly(amic acid), usually by thermal treatment at high temperatures or by chemical methods. This step results in the formation of the rigid imide ring structure within the polymer backbone.

Furthermore, this compound can be incorporated into polyimide-siloxane copolymers. In the synthesis of these materials, a diamino-siloxane is often used in conjunction with the cycloaliphatic diamine and a dianhydride. The polymerization proceeds in a similar two-step manner, yielding a copolymer that combines the thermal stability of the polyimide segments with the flexibility and low-temperature properties of the polysiloxane segments.

Structure-Property Relationships in this compound-Based Polymers

Impact of Diamine Structure on Polymer Mechanical Properties

The structure of this compound significantly influences the mechanical properties of the polymers it forms, particularly in epoxy resin systems. The cycloaliphatic nature of the diamine contributes to a rigid and bulky structure within the polymer network. This rigidity can enhance the modulus and tensile strength of the cured epoxy compared to those cured with more flexible, linear aliphatic diamines.

The presence of the two cyclohexyl rings introduces a degree of stiffness that can be beneficial for applications requiring high strength and resistance to deformation. However, the non-planar, puckered conformation of the cyclohexyl rings can also impart a degree of toughness and impact resistance that is often superior to that of aromatic diamine curing agents, which tend to create more brittle networks.

The methyl groups on the cyclohexyl rings introduce steric hindrance, which can affect the packing density of the polymer chains. This can lead to a slight reduction in crosslink density compared to its non-methylated counterpart, bis(4-aminocyclohexyl)methane. This, in turn, can influence the balance between stiffness and toughness in the final polymer.

| Property | Typical Effect of this compound Structure |

| Tensile Modulus | Generally increased due to the rigid cycloaliphatic structure. |

| Tensile Strength | Often enhanced because of the robust crosslinked network formed. |

| Elongation at Break | May be lower compared to flexible aliphatic diamines but can be higher than aromatic diamines. |

| Impact Strength | The non-planar structure can help to dissipate energy, leading to improved toughness. |

Influence on Thermal Stability of Polymer Networks

The thermal stability of polymers incorporating this compound is largely dictated by its cycloaliphatic structure. When used as a curing agent for epoxy resins, it generally imparts a higher glass transition temperature (Tg) compared to linear aliphatic amines. This is attributed to the restricted segmental motion of the polymer chains due to the rigid cyclohexyl rings. A higher Tg indicates that the material retains its mechanical properties at elevated temperatures.

Thermogravimetric analysis (TGA) of epoxy resins cured with this diamine typically shows a high onset temperature for thermal degradation. The stable cycloaliphatic structure contributes to a polymer network that is resistant to thermal decomposition. The crosslink density achieved during curing also plays a crucial role; a well-cured, densely crosslinked network will exhibit superior thermal stability.

Compared to aromatic diamines, this compound can sometimes result in a slightly lower Tg, as the aromatic rings provide exceptional rigidity. However, the cycloaliphatic nature offers a good compromise between thermal stability and other properties like processability and toughness.

| Thermal Property | Influence of this compound |

| Glass Transition Temperature (Tg) | Higher than linear aliphatic diamines, providing good performance at elevated temperatures. |

| Onset of Thermal Degradation (TGA) | The stable cycloaliphatic structure leads to high thermal stability. |

| Coefficient of Thermal Expansion (CTE) | The rigid network structure generally results in a lower CTE compared to more flexible systems. |

Relationship to Adhesion Characteristics in Composite Materials

This compound is frequently utilized in the formulation of adhesives and as a matrix resin for composite materials due to its excellent adhesion properties. The amine functional groups are highly reactive with various surfaces, including glass fibers, carbon fibers, and metals, promoting strong interfacial bonding.

The balance of rigidity and toughness imparted by the cycloaliphatic structure is also beneficial for adhesive applications. The cured adhesive can withstand mechanical stresses and resist crack propagation, leading to a durable bond. The inherent chemical resistance of the crosslinked epoxy network further contributes to the longevity of the adhesive bond in various environments.

| Adhesion-Related Property | Contribution of this compound |

| Interfacial Bonding | Reactive amine groups form strong chemical bonds with various substrates and reinforcements. |

| Wetting | Good wetting characteristics ensure intimate contact between the resin and the reinforcement. |

| Stress Transfer | The robust network effectively transfers load from the matrix to the reinforcement in composites. |

| Bond Durability | The combination of strength, toughness, and chemical resistance leads to long-lasting adhesive bonds. |

Conformational Analysis and Polymerization Rate Dependence

The reactivity of this compound and the kinetics of the polymerization reaction are influenced by its conformational isomers. The cyclohexyl rings can exist in chair and boat conformations, and the substituents (amino and methyl groups) can be in either axial or equatorial positions. These different conformations can have varying degrees of steric hindrance, which in turn affects the accessibility of the amine groups for reaction.

| Factor | Influence on Polymerization |

| Conformational Isomers | The chair/boat conformations and axial/equatorial positions of amine groups affect their reactivity. |

| Stereoisomers | The cis/trans arrangement of substituents influences steric hindrance and reaction kinetics. |

| Methyl Group | Introduces steric hindrance, which can modulate the reaction rate and provide a longer pot life. |

| Isomer Distribution | The specific mixture of isomers in the diamine will determine the overall curing characteristics. |

Toxicological and Ecotoxicological Research on Bis 4 Amino 3 Methylcyclohexyl Methane

Mechanisms of Biological Activity and Pathological Induction

The biological activity and toxicity of Bis(4-amino-3-methylcyclohexyl)methane are linked to its chemical structure and how it interacts with cellular components.

The primary mechanism of cellular damage associated with this compound appears to be drug-induced phospholipidosis. As a cationic amphiphilic molecule, it can become trapped within the acidic environment of lysosomes. This accumulation is thought to interfere with the function of lysosomal phospholipases, enzymes crucial for the breakdown of phospholipids (B1166683). The inhibition of these enzymes leads to an excessive accumulation of phospholipids within the lysosomes, resulting in the formation of characteristic lamellar inclusion bodies, also known as myeloid bodies. This condition is a form of lysosomal storage disorder. The presence of these inclusion bodies has been observed in various cell types, indicating a widespread cellular effect.

Research in animal models has identified specific pathological changes in several organs following exposure to this compound.

In rat models, repeated oral administration of this compound has been shown to cause significant ultrastructural changes in the Clara cells of the bronchiolar epithelium. tandfonline.com The most prominent finding is a marked accumulation of electron-dense inclusion bodies with a lamellar structure within the cytoplasm of these cells. tandfonline.comnih.gov This pathology is consistent with drug-induced lipidosis and is thought to result from the accumulation of complexes formed between the compound and phospholipids inside lysosomes. tandfonline.com These findings highlight the potential for this compound to be metabolized in Clara cells, which are known for their role in xenobiotic metabolism in the lungs. tandfonline.com

Exposure to this compound has been demonstrated to cause severe damage to the choroid plexus in the brain of rats. nih.govsigmaaldrich.com Light microscopy reveals various degrees of swelling and vacuolar changes in the epithelial cells of the choroid plexus. nih.gov Electron microscopy further details these changes as dilated smooth endoplasmic reticulum and the presence of numerous vacuoles and inclusion bodies, often with a lamellar structure. nih.govsigmaaldrich.com Scanning electron microscopy has also shown irregularities in the size of epithelial cells and a loss of microvilli. sigmaaldrich.com The severity of these pathological changes in the choroid plexus has been found to correlate with the administered dose and the duration of exposure. sigmaaldrich.com

There is evidence to suggest that this compound may induce skin pathologies that resemble collagen diseases. The compound has been suspected of causing toxic signs in workers similar to scleroderma or polymyositis. nih.gov Long-term exposure may lead to a chronic skin disease characterized by sclerosing processes. nih.gov While one subacute toxicity study in rats did not observe scleroderma-like changes, the research suggested that the compound could be a causative agent for toxic lesions that mimic some collagen diseases, including muscle lesions. nih.gov

Beyond specific organ pathologies, this compound is considered to have systemic toxic effects. nih.gov Long-term exposure may impact the cardiovascular system, kidneys, and liver, potentially leading to cardiac disorders and impairment of renal and hepatic function. nih.gov Clinico-biochemical tests in rats have revealed elevations in muscle-derived components such as glutamic oxaloacetic transaminase (GOT) and creatine (B1669601) phosphokinase (CPK), which are indicative of myopathic diseases. nih.gov Histological examination of skeletal muscles in these rats showed various degrees of atrophy, degeneration, and regeneration of muscle fibers. nih.gov

Data Tables

Table 1: Summary of Pathological Findings in Rat Models

| Organ/Tissue | Pathological Observation | Severity/Details |

| Lungs (Clara Cells) | Accumulation of electron-dense, lamellar inclusion bodies. | Indicative of drug-induced lipidosis. tandfonline.comnih.gov |

| Brain (Choroid Plexus) | Swelling, vacuolation, and inclusion bodies in epithelial cells; loss of microvilli. | Damage correlated with dose and duration of administration. nih.govsigmaaldrich.com |

| Skeletal Muscle | Atrophy, degeneration, and regeneration of muscle fibers; increase in interstitial cells. | Accompanied by elevated muscle-derived enzymes. nih.gov |

Table 2: Biochemical and Muscular Effects in Rats

| Parameter | Finding | Implication |

| Glutamic Oxaloacetic Transaminase (GOT) | Elevated levels observed in clinico-biochemical tests. | Suggestive of muscle and/or liver damage. nih.gov |

| Creatine Phosphokinase (CPK) | Elevated levels observed in clinico-biochemical tests. | Indicative of myopathic diseases and muscle damage. nih.gov |

| Gastrocnemius Muscle | Presence of intrasarcoplasmic osmiophilic, round-shaped inclusion bodies with lamellar structure. | Suggestive of lipidosis within the muscle tissue. nih.gov |

Specific Organ-Level Pathological Changes

In Vitro and In Vivo Toxicological Methodologies

The toxicological assessment of this compound involves a combination of in vivo animal studies to understand its systemic effects and in vitro cellular assays to investigate its cytotoxicity at a cellular level.

Animal Models for Systemic Toxicity Assessment

To evaluate the systemic toxicity of this compound, researchers often rely on animal models, which provide insights into how the substance may affect a whole biological system. Due to a lack of specific long-term toxicity data for this compound, data from a structurally similar compound, 1,4-bis(aminocyclohexyl)methane (PACM), is often used for read-across purposes. nih.gov

Rodent Models: Rats are a common choice for initial toxicity screening. Studies on PACM have shown that the acute oral lethal dose in rats is between 670 and 1000 mg/kg. nih.gov In repeated dose studies, effects such as reduced body weight and changes in blood and urine parameters have been observed in rats exposed to related primary amines. nih.gov

Non-Rodent Models: Dogs are also used in longer-term studies to assess chronic toxicity. In a study where dogs were administered oral doses of PACM for up to 18 months, notable damage to the kidneys and liver was observed, in addition to irritation of the gastrointestinal tract. nih.gov These findings in animal models are crucial for identifying target organs for toxicity and for estimating potential health risks.

Table 1: Summary of Systemic Toxicity Findings for a Structurally Related Compound (PACM)

| Animal Model | Route of Exposure | Key Findings | Reference |

| Rat | Oral | Acute lethal dose between 670 and 1000 mg/kg. | nih.gov |

| Dog | Oral | Kidney and liver damage, gastrointestinal irritation. | nih.gov |

Cellular Assay Techniques for Cytotoxicity Studies

In vitro cytotoxicity assays are essential for screening the toxicity of chemicals at the cellular level, providing a more rapid and less resource-intensive alternative to animal testing. These assays measure the viability of cells after exposure to a substance and can help elucidate the mechanisms of toxicity. nih.gov

For aliphatic amines, including cycloaliphatic structures like this compound, various cellular assay techniques are employed. One common method is the use of a microtiter system with cultured human diploid fibroblasts. nih.gov This technique allows for the determination of the minimum inhibitory concentration (MIC) that affects cell growth. nih.gov

Another widely used method is the Microtox® test, which utilizes the bioluminescent bacterium Vibrio fischeri (also known as Aliivibrio fischeri). A decrease in light output from the bacteria upon exposure to a chemical indicates toxicity. nih.gov Studies on other aliphatic amines have shown that their chlorinated derivatives can be significantly more toxic in the Microtox assay. nih.gov

The relationship between the chemical structure of aliphatic amines and their cytotoxicity has been a subject of research. For instance, the length of the carbon chain in monoamines and diamines has been shown to correlate with their cytotoxic potential. nih.gov

Table 2: Common In Vitro Cytotoxicity Assay Techniques

| Assay Technique | Principle | Endpoint Measured |

| Microtiter System with Fibroblasts | Measures the inhibition of cell growth in the presence of the test substance. | Minimum Inhibitory Concentration (MIC) |

| Microtox® Test | Measures the reduction in bioluminescence of Vibrio fischeri upon exposure to the test substance. | EC50 (Effective Concentration to cause 50% reduction in light output) |

Environmental Fate and Transport of this compound

Understanding the environmental fate and transport of a chemical is crucial for assessing its potential impact on ecosystems. This involves studying its degradation pathways in different environmental compartments, its potential for hydrolysis, and its likelihood of accumulating in living organisms.

Photodegradation Pathways in Atmospheric Environments

Once released into the atmosphere, organic compounds like this compound can undergo photodegradation, primarily through reactions with hydroxyl (•OH) radicals. While specific studies on the photodegradation of this compound are limited, the atmospheric fate of other aliphatic and cycloaliphatic amines can provide insights into its potential transformation pathways. northwestern.edu

The reaction of amines with •OH radicals typically involves the abstraction of a hydrogen atom from either the N-H bond of the amino group or a C-H bond on the alkyl chain. northwestern.edu The subsequent reactions can lead to the formation of various degradation products, including aldehydes, ketones, and nitrogen-containing compounds. The specific products formed will depend on the structure of the amine and the atmospheric conditions.

Bioaccumulation Potential Assessment

Bioaccumulation is the process by which a chemical substance is absorbed by an organism from its surrounding environment through all routes of exposure. The potential for a substance to bioaccumulate is often assessed by its octanol-water partition coefficient (Log Kow), which is a measure of its hydrophobicity. A higher Log Kow value generally indicates a greater potential for bioaccumulation.

The predicted LogP (a common estimate of Log Kow) for this compound is approximately 2.8. nih.gov This value suggests a moderate potential for bioaccumulation. However, it is important to note that this is a predicted value, and experimental determination of the bioconcentration factor (BCF) in aquatic organisms would be necessary for a definitive assessment. A related compound, cyclohexylamine, 4,4'-methylenebis-, was found to have a low bioconcentration potential with predicted BCF values ranging from 3.162 to 38.06. nih.gov

Impact on Biological Wastewater Treatment Processes

Research into the biodegradability of this compound (CAS No. 6864-37-5) indicates that the compound is resistant to microbial degradation in wastewater treatment environments. A key study utilizing industrial activated sludge that had been adapted to the chemical showed no significant biodegradation. oecd.org

Ecotoxicological Impact on Aquatic Organisms

This compound is classified as toxic to aquatic life, with long-lasting effects. nih.govsmolecule.com This has been determined through various studies on different trophic levels, including algae, invertebrates, and fish.

The substance's high potential for causing harm in aquatic ecosystems is a significant concern. oecd.org The International Chemical Safety Cards (ICSCs) strongly advise against allowing the chemical to enter the environment due to its toxicity to aquatic organisms. nih.gov A Predicted No-Effect Concentration for the aquatic environment (PNECaqua) has been derived at 2.1 µg/L, based on an assessment factor of 1000 applied to the available toxicity data. oecd.org

The following interactive table summarizes key ecotoxicity data for this compound.

| Species | Exposure Duration | Endpoint | Value | Reference |

| Fish | Not Specified | Predicted LC50 | < 1 mg/L | epa.gov |

| Daphnia (invertebrate) | Not Specified | Predicted LC50 | < 1 mg/L | epa.gov |

| Algae | Not Specified | Predicted LC50 | < 1 mg/L | epa.gov |

This table presents predicted lethal concentration (LC50) values for various aquatic organisms.

Further detailed toxicological assessments have provided specific values for the compound's acute toxicity. For instance, a study on the structurally related chemical, 2,2'-dimethyl-4,4'-methylenebis(cyclohexylamine) (CAS No. 6864-37-5), which is used as a read-across for other chemicals, reports a median lethal concentration (LC50) for inhalation in rats (aerosol) of 0.42 mg/L. industrialchemicals.gov.au While this is a mammalian study, it underscores the compound's inherent toxicity, which is a contributing factor to its ecotoxicological profile. The GHS classification for this substance includes H411: Toxic to aquatic life with long lasting effects. nih.govsmolecule.com

Advanced Analytical Characterization Techniques for Bis 4 Amino 3 Methylcyclohexyl Methane and Its Derivatives

Spectroscopic and Chromatographic Methods

Spectroscopy and chromatography are foundational techniques for the molecular-level investigation of Bis(4-amino-3-methylcyclohexyl)methane. They provide detailed information on molecular weight, structural connectivity, and sample purity.

Mass Spectrometry for Structural Elucidation and Purity Assessment

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and confirming the elemental composition of this compound. The monoisotopic mass of the compound is 238.2409 Da. nih.gov High-resolution mass spectrometry can verify this mass with high precision, confirming the molecular formula, C₁₅H₃₀N₂. Fragmentation patterns observed during tandem MS experiments (MS/MS) provide evidence for the compound's structure by showing the loss of specific chemical moieties.

Online spectral databases contain extensive mass spectral data for this compound, often generated using advanced instrumentation like Orbitrap analyzers, which provide high resolution and mass accuracy. google.com Furthermore, predicted collision cross-section (CCS) values, which relate to the ion's shape in the gas phase, can be calculated for different adducts (e.g., [M+H]⁺, [M+Na]⁺) to aid in structural confirmation. nih.gov

Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 239.24818 | 162.2 |

| [M+Na]⁺ | 261.23012 | 164.4 |

| [M-H]⁻ | 237.23362 | 166.4 |

| [M+NH₄]⁺ | 256.27472 | 179.0 |

Data sourced from PubChem. nih.gov

Table 2: Available Mass Spectral Data Summary

| Parameter | Details |

|---|---|

| Available Spectra | 162 mass spectra in 1 spectral tree |

| Instrumentation Example | Orbitrap Fusion Lumos with ETD |

| Ionization Methods | Electrospray Ionization (ESI) |

Data sourced from mzCloud. google.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the definitive structural confirmation of this compound. Both ¹H NMR and ¹³C NMR spectra are available for this compound. nih.gov These spectra provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule.

In research contexts, such as the development of polyamides, NMR spectra are routinely measured on instruments like a Bruker 400 MHz spectrometer to confirm the structure of monomers and resulting polymers. googleapis.commdpi.com For polyamides derived from this diamine, deuterated trifluoroacetic acid has been used as a solvent for NMR analysis. mdpi.com

The ¹H NMR spectrum confirms the presence of all key structural elements:

Aliphatic Protons: A complex series of signals in the upfield region corresponds to the protons on the two cyclohexyl rings and the methylene (B1212753) bridge.

Methyl Protons: A distinct signal corresponds to the protons of the two methyl groups attached to the cyclohexyl rings.

Amine Protons: Signals corresponding to the -NH₂ groups are also present, though their chemical shift can be variable.

The integration of these signals confirms the ratio of protons in the molecule, while the coupling patterns (splitting) reveal which protons are adjacent to one another, allowing for complete structural assignment. researchgate.netresearchgate.netnih.gov

Table 3: Expected ¹H NMR Spectral Regions for this compound

| Proton Type | Expected Chemical Shift (δ) Range (ppm) | Key Information Provided |

|---|---|---|

| Amine (R-NH₂) | Variable, often broad | Confirms presence of primary amine groups |

| Cyclohexyl (CH, CH₂) | ~1.0 - 2.0 | Confirms the cycloaliphatic backbone |

| Methylene Bridge (-CH₂-) | ~1.0 | Confirms the linkage between the two rings |

Gas Chromatography for Derivative Analysis and Quantification

Gas Chromatography (GC) is a primary method for assessing the purity of this compound and quantifying it in reaction mixtures. Due to its relatively high boiling point, GC analysis is robust and widely used in industrial settings. For instance, commercial specifications for the compound often state a purity of greater than 99.0%, as determined by GC. tcichemicals.com

In process chemistry, GC is used to analyze the product mixture from synthesis reactions, such as the hydrogenation of the corresponding aromatic amine. google.com This analysis can quantify the desired cycloaliphatic amine product as well as any by-products or unreacted starting material. google.comjustia.com The technique separates components based on their volatility and interaction with the GC column, with each compound exhibiting a characteristic retention time under specific analytical conditions.

Table 4: Example of GC for Reaction Product Analysis

| Component | Analysis Method | Purpose |

|---|---|---|

| This compound | Gas Chromatography | Quantify final product concentration (% by weight) |

| Low-boiling by-products | Gas Chromatography | Identify and quantify impurities |

Information based on process descriptions in patent literature. google.com

Thin Layer Chromatography for Reaction Monitoring

Thin Layer Chromatography (TLC) is a rapid, simple, and effective technique for monitoring the progress of chemical reactions involving this compound. libretexts.org It is used to qualitatively track the consumption of starting materials and the formation of products over time. rochester.eduthieme.de

To monitor a reaction, small aliquots of the reaction mixture are spotted onto a TLC plate at different time points. A lane is also spotted with the pure starting material (e.g., the aromatic precursor to this compound) and often a "co-spot" containing both the reaction mixture and the starting material. libretexts.orgrochester.edu After developing the plate in an appropriate solvent system, the spots are visualized. The disappearance of the starting material spot and the appearance of a new product spot indicate that the reaction is proceeding. rsc.orgresearchgate.net This allows a chemist to determine when a reaction is complete without resorting to more complex instrumentation for every time point.

Table 5: Typical Setup for TLC Reaction Monitoring

| TLC Lane | Spotted Sample(s) | Purpose |

|---|---|---|

| 1 (Reference) | Starting Material | Provide a reference R_f value for the reactant. |

| 2 (Co-spot) | Starting Material + Reaction Mixture | Help distinguish between reactant and product if their R_f values are similar. |

Advanced Imaging and Microstructural Analysis

When this compound is used to create polymeric materials, such as epoxy resins or polyamides, advanced imaging techniques are required to understand the resulting material's microstructure, which dictates its physical and performance properties.

Scanning Transmission X-ray Microscopy (STXM) for Material Microstructure Characterization

Scanning Transmission X-ray Microscopy (STXM) is a powerful synchrotron-based technique used for the high-resolution chemical characterization of materials. While not typically applied to the monomer itself, it is highly valuable for analyzing the microstructure of polymers and composites derived from this compound. For instance, in an epoxy network cured with this diamine, STXM can provide detailed chemical maps of the material. researchgate.net

The technique combines X-ray imaging with Near Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy. This allows STXM to be sensitive to chemical functionality, bonding, and oxidation states with a spatial resolution that can be on the nanometer scale. This capability can be used to investigate the degree of cure, map the distribution of the amine-curing agent within the epoxy matrix, and identify phase separation or the presence of additives in a polymer blend or composite. researchgate.net

Table 6: Capabilities of STXM for Polymer Microstructure Analysis

| Capability | Description | Relevance to Derivatives |

|---|---|---|

| Chemical Mapping | Generates maps based on the absorption of specific X-ray energies, highlighting the spatial distribution of different chemical components. | Can visualize the homogeneity of the diamine curing agent within a polymer matrix. |

| Quantitative Analysis | Provides quantitative information on the concentration and speciation of elements. | Can be used to assess the extent of reaction and cross-linking density in different regions of the material. |

| High Spatial Resolution | Capable of imaging features down to tens of nanometers. | Allows for the characterization of nano-scale domains, interfaces, and filler distribution in composites. |

Computational Chemistry and Theoretical Studies on Bis 4 Amino 3 Methylcyclohexyl Methane

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis are powerful computational techniques used to determine the three-dimensional structures and relative stabilities of different spatial arrangements (conformers) of a molecule. For a flexible molecule like Bis(4-amino-3-methylcyclohexyl)methane, which contains two cyclohexane (B81311) rings and a methylene (B1212753) bridge, a multitude of conformations are possible due to the chair and boat forms of the cyclohexane rings, the orientation of the amino and methyl groups (axial vs. equatorial), and the rotation around the single bonds.

Despite the importance of understanding its conformational preferences for predicting its reactivity and physical properties, specific studies detailing the molecular modeling and comprehensive conformational analysis of this compound are not readily found in the reviewed scientific literature. Such a study would typically involve quantum mechanics or molecular mechanics calculations to identify the lowest energy conformers and the energy barriers between them.

Reaction Pathway Elucidation through Quantum Chemical Calculations

Quantum chemical calculations, such as Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of chemical reactions. These methods can map out the potential energy surface for a reaction, identifying transition states and intermediates, and thereby providing a detailed understanding of the reaction pathway. For this compound, its primary use is as a curing agent for epoxy resins, a reaction that involves the nucleophilic attack of the amine groups on the epoxide ring.

A thorough computational study on this reaction would provide valuable insights into the reaction kinetics and the influence of the methyl groups on the reactivity of the amine functionalities. However, a specific investigation using quantum chemical calculations to elucidate the reaction pathways of this compound with epoxides or other reactants has not been identified in the available literature. General mechanisms for amine-epoxy reactions are well-established, but a detailed computational analysis for this specific diamine is absent.

Prediction of Chemical Reactivity and Selectivity

Computational chemistry offers tools to predict the reactivity and selectivity of molecules. Descriptors such as frontier molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and Fukui functions can be calculated to identify the most reactive sites within a molecule and to predict how it will interact with other chemical species. In the case of this compound, such calculations could predict the relative reactivity of the two amine groups and how the stereochemistry of the cyclohexane rings influences its reactions.

While the general reactivity of cycloaliphatic amines is understood, specific computational studies aimed at predicting the chemical reactivity and selectivity of this compound are not documented in the searched scientific databases.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Effects

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate the chemical structure of a compound with its biological activity or a particular property. These models are crucial in fields like drug discovery and toxicology to predict the effects of new or untested compounds.

Some toxicological data for this compound exists, including a study on the ultrastructural changes it induces in rat Clara cells, which suggests some level of biological activity. smolecule.com However, no published SAR or QSAR studies for this compound or a closely related series of compounds could be located. Developing such a model would require a dataset of structurally similar compounds with measured biological activities, which does not appear to be publicly available.

Emerging Research Directions and Future Perspectives for Bis 4 Amino 3 Methylcyclohexyl Methane

Novel Applications in Advanced Materials Science

Bis(4-amino-3-methylcyclohexyl)methane has long been valued as a curing agent for epoxy resins, prized for the mechanical strength and thermal stability it imparts. smolecule.com Its unique cycloaliphatic structure offers enhanced flexibility and thermal resistance compared to some other amine-based hardeners. smolecule.com Building on this foundation, researchers are now exploring its use in a new generation of high-performance materials.

One of the most promising avenues is in the synthesis of advanced polymers. Beyond its role in epoxy systems, it is being investigated as a monomer for fully aliphatic polyimides and polyimide-siloxanes. lookchem.com Polyimides are known for their exceptional heat and chemical resistance, and the incorporation of the flexible, alicyclic structure of this compound can lead to polymers with tailored properties, such as improved processability and specific mechanical characteristics. tcichemicals.com These materials are critical for applications in electronics, aerospace, and as insulating materials for next-generation displays. tcichemicals.com

Furthermore, its application in high-performance coatings and composites continues to expand. It is a key component in formulations for ship coatings and heavy anti-corrosion paints, as well as in the manufacturing of composite materials for wind turbine blades, where its adhesive properties are crucial. smolecule.comchembk.com The polyurethane synthesized from this compound exhibits not only the elasticity of rubber but also the strength and processing performance of plastic, with notable advantages in sound insulation, heat insulation, and wear resistance. chembk.com

| Application Area | Research Focus | Key Findings/Outcomes | Reference |

|---|---|---|---|

| Epoxy Resins | Use as an aliphatic amine curing agent. | Enhances mechanical strength and thermal stability. Its structure improves cross-linking efficiency. | smolecule.com |

| Advanced Polymers | Synthesis of fully aliphatic polyimides and polyimide-siloxanes. | Creates polymers with high heat resistance, chemical resistance, and tailored flexibility. | lookchem.comtcichemicals.com |

| High-Performance Coatings | Component in ship paints and heavy anti-corrosion industrial paints. | Provides durability and resistance to harsh environments. | smolecule.comchembk.com |

| Composite Materials | Use as a curing agent for wind blades and other composites. | Offers excellent adhesive properties and contributes to the material's overall strength. | smolecule.comchembk.com |

| Polyurethanes | Synthesis of high-performance polyurethanes. | Results in materials with a combination of elasticity, strength, and excellent processing performance. | chembk.com |

Biotechnological and Pharmaceutical Explorations of Derivatives

While this compound itself has a toxicity profile that requires careful handling, its core structure serves as a scaffold for the synthesis of novel derivatives with potential biotechnological and pharmaceutical applications. smolecule.comnih.gov The exploration of such derivatives is a burgeoning field, driven by the search for new therapeutic agents to combat challenges like antibiotic resistance.

Research into compounds with similar structural motifs, such as bis-cyclic imidazolidine-4-one derivatives, has shown significant promise. These molecules, designed to mimic the features of host defense peptides, have demonstrated potent, broad-spectrum antibacterial activity against multidrug-resistant bacteria, including MRSA and E. coli. nih.gov Mechanistic studies suggest that these compounds work by disrupting bacterial cell membranes, a mode of action that may slow the development of resistance. nih.gov Similarly, studies on bis(indolyl) methane (B114726) derivatives have also revealed promising antibacterial activity against Staphylococcus aureus. researchgate.netajchem-a.com

These findings suggest a potential research pathway for developing new antibacterial agents based on derivatives of this compound. By modifying its structure to enhance antimicrobial efficacy while reducing toxicity, it may be possible to create a new class of therapeutics. This area of research is still in its early stages, but the initial results from related compounds are encouraging.

| Derivative Class | Target Application | Observed Activity/Potential | Reference |

|---|---|---|---|

| Bis-cyclic imidazolidine-4-ones | Antibacterial Agents | Potent activity against Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. Low potential for resistance development. | nih.gov |

| Bis(indolyl) methanes | Antibacterial Agents | Demonstrated antibacterial activity against Staphylococcus aureus. | researchgate.netajchem-a.com |

| Heterocyclic amino-containing 1,4-naphthoquinones | Antimicrobial Agents | Exhibit antimicrobial activity, with effects enhanced when combined with biosurfactants. | kpi.ua |

Enhanced Environmental Remediation Strategies

The detection and removal of pollutants from water sources is a critical global challenge. Emerging research indicates that this compound can play a role in developing advanced environmental remediation technologies. Specifically, it is being used to create coordination polymers for the detection of trace organic contaminants.

A notable study demonstrated that coordination polymers synthesized using this compound can act as fluorescent sensors. smolecule.com These sensors have shown the ability to identify trace amounts of organic pollutants, such as antibiotics, in water. smolecule.com The principle relies on the specific interaction between the coordination polymer and the target pollutant, which results in a measurable change in fluorescence, allowing for sensitive and selective detection. This is a significant step forward in monitoring water quality and identifying contamination hotspots.

The need for such remediation strategies is underscored by the fact that the compound itself is classified as toxic to aquatic organisms with long-lasting effects. chembk.comnih.gov Therefore, developing materials that can detect and potentially remove such chemicals from the environment is of paramount importance.

| Technology | Application | Mechanism/Method | Outcome/Potential | Reference |

|---|---|---|---|---|

| Coordination Polymers (CPs) | Detection of trace organics in water | Fluorescence recognition activity based on CPs synthesized with this compound. | Successfully identified trace antibiotics in water, showing potential for use in environmental monitoring. | smolecule.com |

Development of Safer Chemical Alternatives and Sustainable Synthesis

In line with the global push for green chemistry, there is a significant research effort focused on developing safer chemical alternatives and more sustainable synthesis routes for industrial chemicals like this compound. The compound is known to be corrosive and can cause severe skin burns and eye damage, with further risks associated with inhalation and long-term exposure. lookchem.comnih.gov This toxicity profile necessitates the exploration of both safer handling/formulation practices and fundamentally safer alternative molecules.

The synthesis of this compound itself is an area where sustainability can be improved. Traditional methods are being refined, with a notable development being the hydrogenation of bis(4-aminophenyl)methane using ruthenium-based catalysts. prepchem.com This catalytic approach is preferred over older methods as it can proceed under more controlled conditions and offers a more efficient route to the desired product. prepchem.com

In the context of its primary application as an epoxy curing agent, the industry is actively researching and developing alternatives. These include:

Modified Amines: Chemical modification of amines to create adducts can reduce toxicity and improve handling properties without sacrificing performance. sinocurechem.com

Anhydride Curing Agents: These are often less toxic than aromatic amines and can impart excellent thermal stability and electrical insulation properties to the cured epoxy, making them a preferred choice in the electronics industry. diva-portal.org

Other Curing Agent Classes: A wide variety of other hardeners exist, including polyamides, which offer better moisture tolerance, and catalytic curing agents that work through different mechanisms. sinocurechem.comvanguardconcretecoating.com

The selection of a curing agent is a balance of performance, cost, and safety, and the development of these alternatives provides formulators with more options to create safer, high-performance epoxy systems.

| Curing Agent Type | General Advantages | General Disadvantages | Reference |

|---|---|---|---|

| Cycloaliphatic Amines (e.g., this compound) | Good color stability, weather resistance, balance of properties. | Higher cost, potential for toxicity. | sinocurechem.com |

| Aliphatic Amines | Fast cure at room temperature, low cost. | Higher toxicity, high exotherm, can be brittle. | sinocurechem.com |

| Aromatic Amines | Excellent heat and chemical resistance. | Higher toxicity, often require high-temperature cure, can cause discoloration. | sinocurechem.com |

| Acid Anhydrides | Excellent heat resistance, good electrical insulation, low shrinkage, less toxic. | Slow cure, requires high temperatures, sensitive to moisture. | sinocurechem.comdiva-portal.org |

| Polyamides | Good flexibility, moisture tolerance. | Lower heat and chemical resistance compared to amines. | vanguardconcretecoating.com |

Q & A

Q. Table 1: Synthesis Parameters for Nylon 12T Resins

| Component | Weight Percentage | Role in Polymerization |

|---|---|---|

| Laurolactam | 34.4 ± 1.5% | Lactam ring-opening |

| Isophthalic Acid | 26.8 ± 0.4% | Dicarboxylic acid linker |

| This compound | 38.8 ± 0.5% | Amine curing agent |

What standardized experimental models are used to assess the subacute toxicity of this compound?

Answer:

Rodent models are employed to evaluate neurotoxicity and systemic effects:

Oral Administration : Rats receive daily doses (exact mg/kg unspecified in evidence) for 14–90 days, mimicking occupational exposure .

Endpoints :

Q. Table 2: Key Findings from Subacute Toxicity Studies

| Study Duration | Species | Observed Effects | Reference |

|---|---|---|---|

| 14–90 days | Rat | Choroid plexus lesions, epithelial swelling | |

| 30 days | Rat | Polymyositis-like symptoms, collagen degradation |

How does stereoisomerism of this compound influence the thermal stability of polyamide resins?

Answer:

Stereoisomer ratios dictate polymer properties:

Cis/Trans Isomers :

- Cis-rich : Enhances rigidity and thermal stability (Tg ~120°C) .

- Trans-rich : Improves ductility but reduces heat resistance .

Methodology :

- Dynamic Mechanical Analysis (DMA) : Measures Tg and stress relaxation in vitrimers .

- Differential Scanning Calorimetry (DSC) : Quantifies melting points and crystallinity .

What mechanisms underlie the neurotoxic effects of this compound in rodent models?

Answer:

Neurotoxicity arises from metabolic byproducts and oxidative stress:

Metabolites : Amine oxidation generates reactive intermediates that disrupt blood-brain barrier integrity .

Oxidative Pathways :

- Lipid Peroxidation : Elevated malondialdehyde (MDA) levels in brain tissue .

- Glutathione Depletion : Reduces antioxidant capacity in choroid plexus .

Experimental Validation :

- Immunohistochemistry : Detects microglial activation in brain sections .